

4-Ethynyl-2-methoxypyridine molecular weight and formula

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Compound of Interest

Compound Name: 4-Ethynyl-2-methoxypyridine

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An In-depth Technical Guide to **4-Ethynyl-2-methoxypyridine**: A Key Building Block in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-ethynyl-2-methoxypyridine**, a heterocyclic building block of increasing importance in the field of drug discovery and development. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its application as a critical intermediate in the creation of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Physicochemical Properties

4-Ethynyl-2-methoxypyridine is a substituted pyridine derivative featuring both an ethynyl and a methoxy group. These functional groups impart specific reactivity and properties that make it a valuable synthon in organic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	
Monoisotopic Mass	133.05276 Da	[1]
CAS Number	1060816-39-8	
SMILES	<chem>COC1=NC=CC(=C1)C#C</chem>	[1]
InChI	InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3	[1]
InChIKey	PDGGEISQQSILHC-UHFFFAOYSA-N	[1]

Molecular Structure

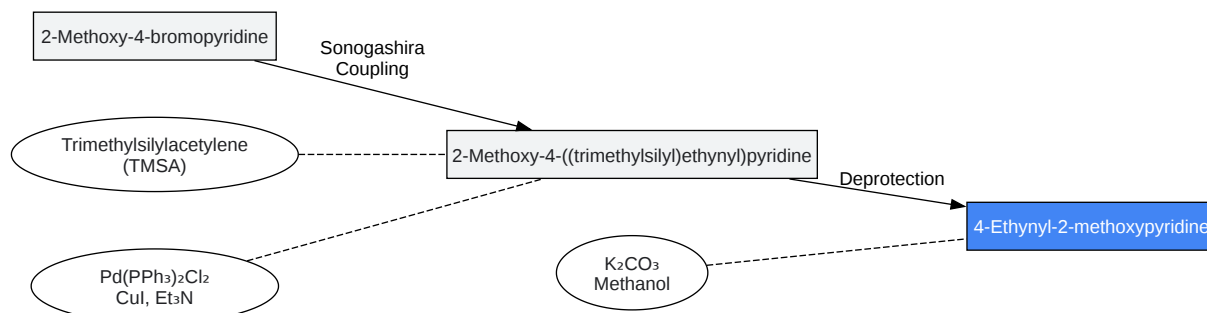
The structure of **4-ethynyl-2-methoxypyridine** is characterized by a pyridine ring substituted at the 2- and 4-positions. The methoxy group at the 2-position and the ethynyl group at the 4-position are key to its utility in synthetic chemistry.

Caption: 2D structure of **4-Ethynyl-2-methoxypyridine**.

Synthesis and Methodologies

The synthesis of **4-ethynyl-2-methoxypyridine** typically involves a multi-step process starting from more readily available pyridine derivatives. A common strategy is the Sonogashira coupling of a halogenated 2-methoxypyridine with a protected acetylene, followed by deprotection.

A plausible synthetic workflow is outlined below. This approach is favored for its reliability and the commercial availability of the starting materials. The choice of a Sonogashira coupling is based on its high efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons, which is essential for introducing the ethynyl group onto the pyridine ring.



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Caption: Synthetic workflow for **4-Ethynyl-2-methoxypyridine**.

Detailed Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol describes the synthesis of **4-ethynyl-2-methoxypyridine** from 2-methoxy-4-bromopyridine. The use of trimethylsilylacetylene serves to protect the terminal alkyne, preventing self-coupling and other side reactions. The subsequent deprotection under basic conditions is a standard and effective method.

Materials and Reagents:

- 2-Methoxy-4-bromopyridine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N), anhydrous

- Toluene, anhydrous
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography

Procedure:

- Sonogashira Coupling: a. To a dry, nitrogen-purged flask, add 2-methoxy-4-bromopyridine (1.0 eq), $Pd(PPh_3)_2Cl_2$ (0.03 eq), and CuI (0.06 eq). b. Add anhydrous toluene and anhydrous triethylamine. c. Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture. d. Heat the reaction mixture to $80^\circ C$ and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. The crude product is 2-methoxy-4-((trimethylsilyl)ethynyl)pyridine.
- Purification of Intermediate (Optional): a. The crude intermediate can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Deprotection: a. Dissolve the crude or purified intermediate in methanol. b. Add potassium carbonate (2.0 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the silyl-protected alkyne. d. Once the reaction is complete, remove the methanol under reduced pressure.
- Work-up and Final Purification: a. Partition the residue between dichloromethane and water. b. Separate the organic layer, and wash with saturated aqueous $NaHCO_3$ and brine. c. Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate in vacuo. d. Purify the crude

product by flash column chromatography on silica gel to yield pure **4-ethynyl-2-methoxypyridine**.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

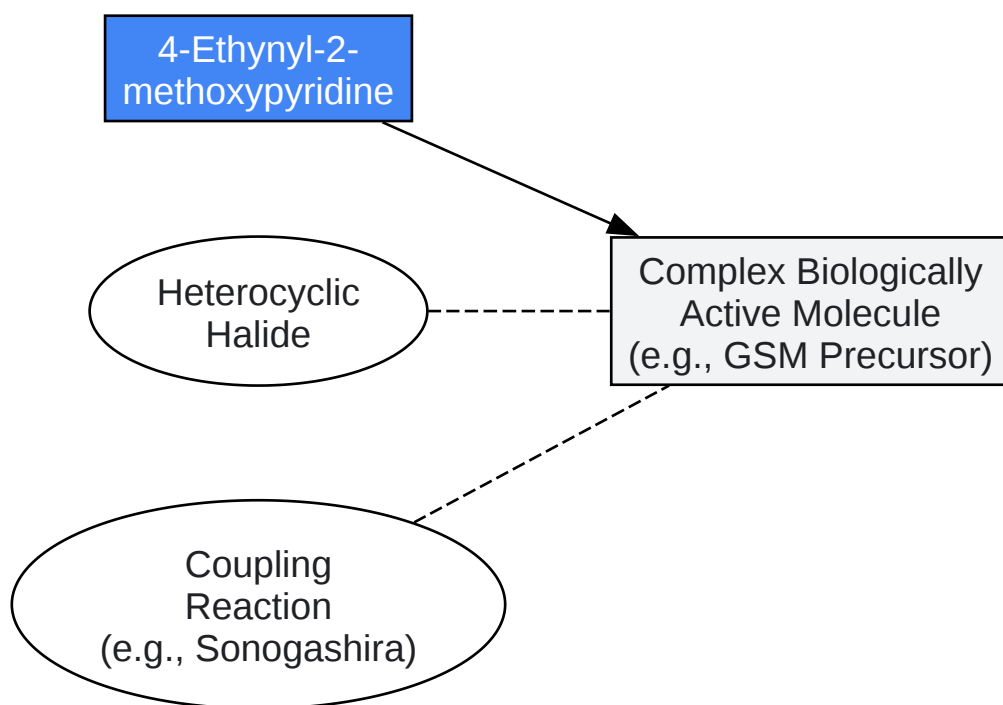
Applications in Drug Discovery and Medicinal Chemistry

The true value of **4-ethynyl-2-methoxypyridine** lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The ethynyl group is particularly useful for "click" chemistry reactions and as a handle for further functionalization, while the methoxypyridine core is a common scaffold in many pharmaceutical compounds.[2]

Gamma-Secretase Modulators for Alzheimer's Disease

One of the most significant applications of methoxypyridine derivatives is in the development of gamma-secretase modulators (GSMs).[3] These molecules are being investigated as potential treatments for Alzheimer's disease by altering the production of amyloid-beta ($\text{A}\beta$) peptides, specifically reducing the formation of the more toxic $\text{A}\beta_{42}$ species.[3] The methoxypyridine moiety has been shown to improve both the activity and the physicochemical properties, such as solubility, of these modulators.[3]

The synthesis of these complex GSMs often involves the coupling of a methoxypyridine-containing fragment with other heterocyclic systems. The ethynyl group on **4-ethynyl-2-methoxypyridine** provides a reactive site for such coupling reactions.



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Caption: Role of **4-ethynyl-2-methoxypyridine** in synthesis.

Other Therapeutic Areas

Beyond Alzheimer's disease, substituted pyridine derivatives are being explored in a wide range of therapeutic areas:

- Oncology: 2-substituted-4-phenoxy pyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4]
- Neurological Disorders: Analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for treating various CNS disorders, including drug abuse.[5]

The structural motifs present in **4-ethynyl-2-methoxypyridine** make it an attractive starting point for the synthesis of libraries of compounds for screening against these and other biological targets.

Conclusion

4-Ethynyl-2-methoxypyridine is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure and the specific reactivity of its functional groups allow for its incorporation into complex molecular architectures. As demonstrated by its use in the synthesis of gamma-secretase modulators and other potential therapeutics, this compound is a key tool for researchers and scientists working at the forefront of drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to access this important building block, enabling further innovation in the development of novel medicines.

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